2-Acetamido-5-methylthiophene-3-carboxylic acid
Description
2-Acetamido-5-methylthiophene-3-carboxylic acid is a thiophene-based compound featuring an acetamido group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 2. Thiophene derivatives are widely studied for their pharmaceutical relevance, particularly in antimicrobial, anti-inflammatory, and anticancer applications.
Properties
Molecular Formula |
C8H9NO3S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-acetamido-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-6(8(11)12)7(13-4)9-5(2)10/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
IUEOFALQUTYSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Acetamido-5-methylthiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve scalable and catalyst-free one-pot synthesis techniques .
Chemical Reactions Analysis
2-Acetamido-5-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetamido-5-methylthiophene-3-carboxylic acid is an organic compound with a thiophene structure, featuring an acetamido group and a carboxylic acid functionality. Its molecular formula is , and it has a molar mass of approximately 199.22 g/mol. The compound has a methyl group at the 5-position of the thiophene ring. It has potential applications in medicinal chemistry and organic synthesis.
Chemical Properties and Reactivity
this compound's chemical reactivity primarily involves nucleophilic substitutions and condensation reactions. The carboxylic acid group can undergo esterification, and the acetamido group can participate in amide bond formation. The thiophene ring can also engage in electrophilic aromatic substitution reactions, making it versatile for chemical modifications.
Synthesis
this compound can be synthesized through several methods.
Applications
- Medicinal Chemistry and Organic Synthesis this compound is notable for its potential applications in medicinal chemistry and organic synthesis.
- Interaction with Biological Targets Interaction studies of this compound with various biological targets are essential for understanding its pharmacodynamics. Preliminary studies suggest that compounds with similar structures interact with enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. Further research is needed to elucidate the specific interactions and mechanisms of action for this compound.
- Synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles 3-Thiophenecarboxylic acid has been used in the preparation of novel acetylene monomer, required for the synthesis of poly(2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
- Development of D-amino acid inhibitor 3-Thiophenecarboxylic acid is also used as a lading compound for the development of a clinic useful D-amino acid inhibitor and have the potential to sever as active site proves to elucidate the structure-function relationships of D-amino acids .
Structural Similarities
Several compounds share structural similarities with this compound.
Potential Research Directions
- Elucidating specific interactions and mechanisms of action
- Interaction studies with various biological targets to understand its pharmacodynamics
Mechanism of Action
The mechanism of action of 2-Acetamido-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Derivatives
(a) Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- Structure : Chloroacetamido (position 2), methylcarbamoyl (position 5), ethyl ester (position 3).
- The methylcarbamoyl substituent at position 5 adds hydrogen-bonding capacity, unlike the simpler methyl group in the target. The ethyl ester (vs. carboxylic acid) increases lipophilicity, making it more suitable for prodrug formulations .
(b) 2-Amino-5-phenylthiophene-3-carboxylic Acid
- Structure: Amino (position 2), phenyl (position 5), carboxylic acid (position 3).
- Key Differences: The amino group at position 2 is more reactive than acetamido, enabling facile derivatization but reducing stability. The phenyl group at position 5 enhances aromatic stacking interactions but reduces solubility compared to the methyl group in the target compound. Retained carboxylic acid at position 3 suggests similar acidity but divergent pharmacokinetics due to steric effects .
(c) Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- Structure : Chloroacetamido (position 2), ethyl and methyl groups (positions 4 and 5), ethyl ester (position 3).
- Ethyl ester vs. carboxylic acid impacts metabolic pathways; esters often act as prodrugs requiring hydrolysis .
Functional Group Positional Isomerism
Thiophene-2-carboxylic Acid
- Key Differences: Positional isomerism (carboxylic acid at 2 vs. 3) alters electronic distribution, affecting dipole moments and crystal packing.
Ester vs. Carboxylic Acid Derivatives
Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
- Structure : Methyl ester (position 3), chloroacetamido (position 2), ethyl and methyl groups (positions 4 and 5).
- Key Differences :
Data Table: Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Key Functional Groups | Solubility Trends | Potential Applications |
|---|---|---|---|---|
| 2-Acetamido-5-methylthiophene-3-carboxylic acid | Acetamido (2), Methyl (5) | Carboxylic acid (3) | Moderate (polar) | Drug intermediates |
| Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate | Chloroacetamido (2), Methylcarbamoyl (5) | Ethyl ester (3) | Low (lipophilic) | Prodrugs, alkylating agents |
| 2-Amino-5-phenylthiophene-3-carboxylic acid | Amino (2), Phenyl (5) | Carboxylic acid (3) | Low (aromatic bulk) | Antimicrobial agents |
| Thiophene-2-carboxylic acid | None | Carboxylic acid (2) | High (polar) | Synthetic precursor |
Research Findings and Implications
- Crystallography: Compounds like 2-Amino-3-Ethyl Carboxamido-4-Methyl-5-Carboxy Ethyl Thiophene () exhibit rare crystal structures due to substituent diversity, suggesting that this compound may also form unique polymorphs with pharmaceutical relevance .
- Reactivity : Chloroacetamido derivatives (e.g., ) show enhanced electrophilicity, making them candidates for targeted covalent inhibitors, whereas the acetamido group in the target compound offers stability .
- Biological Activity: The phenyl group in 2-Amino-5-phenylthiophene-3-carboxylic acid () may improve binding to aromatic enzyme pockets, but the methyl group in the target compound could reduce toxicity .
Biological Activity
2-Acetamido-5-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 199.22 g/mol. The compound features a thiophene ring substituted with an acetamido group at the 2-position and a carboxylic acid at the 3-position, along with a methyl group at the 5-position. This unique arrangement contributes to its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing thiophene derivatives to introduce acetamido and carboxylic functionalities.
- Condensation Reactions : Combining appropriate precursors under controlled conditions to yield the target compound.
- Electrophilic Aromatic Substitution : Modifying the thiophene ring to enhance biological activity.
Biological Activity
Preliminary studies suggest that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound demonstrate interactions with microbial targets, potentially inhibiting growth in multidrug-resistant strains of Staphylococcus aureus and other pathogens. For instance, similar thiophene derivatives have shown efficacy against Gram-positive bacteria, suggesting that the compound may also possess antimicrobial properties .
Anticancer Activity
In vitro studies have evaluated the anticancer properties of related compounds, revealing that modifications in structure significantly influence their cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma). For example, compounds with similar thiophene structures exhibited varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer activity of various derivatives, it was found that compounds with a similar backbone to this compound displayed structure-dependent activity against A549 cells. Notably, certain substitutions enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells .
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| Compound A | 66 | A549 | High potency |
| Compound B | 78 | HSAEC1-KT | Low toxicity |
| Compound C | 64 | A549 | Enhanced activity |
Case Study 2: Antimicrobial Screening
A screening of antimicrobial activity against multidrug-resistant pathogens demonstrated that structurally related compounds exhibited significant inhibition against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The presence of the acetamido group appears crucial for enhancing antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-acetamido-5-methylthiophene-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of thiophene derivatives. For example:
Substitution reactions : The acetamido group can be introduced via nucleophilic substitution of a halogen atom (e.g., chlorine) using acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
Oxidation of methyl groups : The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO₄ in acidic or neutral conditions, though over-oxidation risks require careful temperature control (60–80°C) .
- Optimization : Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), reaction time (monitored via TLC), and stoichiometric ratios (1:1.2 for acetamide:halogenated precursor) are critical for yields >70% .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities <2% .
- Spectroscopy :
- NMR : ¹H NMR (DMSO-d₆) confirms the acetamido group (δ 2.0 ppm, singlet for CH₃) and thiophene protons (δ 6.8–7.2 ppm) .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1540 cm⁻¹ (N-H bend of acetamido) validate functional groups .
Q. What are the key reactivity patterns of the acetamido and carboxylic acid groups in this compound?
- Methodological Answer :
- Acetamido group : Undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions to yield 2-amino-5-methylthiophene-3-carboxylic acid. Reactivity with aldehydes (e.g., via Schiff base formation) enables bioconjugation .
- Carboxylic acid : Forms esters (via Fischer esterification) or amides (using EDC/HOBt coupling) for derivatization. Stability in aqueous buffers (pH 4–7) is critical for biological assays .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for this compound be resolved across different cell lines?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Cell line variability : Test in ≥3 cell lines (e.g., HeLa, HEK293, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent toxicity; confirm compound stability in media via LC-MS .
- Metabolic interference : Compare results under normoxic vs. hypoxic conditions, as thiophene derivatives may interact with redox-sensitive pathways .
Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Structural modifications : Replace the methyl group at position 5 with a trifluoromethyl group to reduce CYP450-mediated oxidation .
- Prodrug approaches : Convert the carboxylic acid to an ethyl ester (via esterification) to enhance membrane permeability, with in situ hydrolysis by esterases .
- In vitro assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via UPLC-QTOF-MS .
Q. How do steric and electronic effects influence the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The acetamido group’s electron-withdrawing effect may enhance hydrogen bonding with catalytic residues .
- SAR studies : Synthesize analogs (e.g., 2-bromoacetamido or 2-nitroacetamido substituents) and compare IC₅₀ values in enzyme inhibition assays .
- Crystallography : Co-crystallize the compound with target proteins (if feasible) to resolve binding modes at <2.5 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
